molecular formula C22H32O7 B3324351 Desoxidodidrovaltrate CAS No. 18296-46-3

Desoxidodidrovaltrate

Cat. No.: B3324351
CAS No.: 18296-46-3
M. Wt: 408.5 g/mol
InChI Key: NCTAMOJSOIBQHX-RJSBPICXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoxidodidrovaltrate (CAS 18296-46-3) is an iridoid compound isolated from the medicinal plant Valeriana jatamansi Jones . It is part of the valepotriate family, a group of compounds known for their diverse pharmacological activities . This compound is of significant interest in phytochemical and pharmacological research, particularly in investigations concerning the bioactivity of valerian species. Researchers study valepotriates like this compound for their potential neuroprotective, cytotoxic, and antispasmodic properties, which contribute to the understood traditional uses of the source plant . As a constituent of a plant used in traditional medicine for conditions such as anxiety and gastrointestinal disorders, this compound represents a valuable candidate for further exploration of its mechanism of action and potential research applications . This product is presented for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(1S)-6-acetyloxy-1-(3-methylbutanoyloxy)-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O7/c1-12(2)7-19(24)26-10-16-11-27-22(29-20(25)8-13(3)4)21-14(5)18(9-17(16)21)28-15(6)23/h11-13,17-18,21-22H,5,7-10H2,1-4,6H3/t17?,18?,21?,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTAMOJSOIBQHX-RJSBPICXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC(C2C1CC(C2=C)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)OCC1=CO[C@H](C2C1CC(C2=C)OC(=O)C)OC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939662
Record name {6-(Acetyloxy)-1-[(3-methylbutanoyl)oxy]-7-methylidene-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl}methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-46-3
Record name Desoxidodidrovaltrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {6-(Acetyloxy)-1-[(3-methylbutanoyl)oxy]-7-methylidene-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl}methyl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Biogenesis of Desoxidodidrovaltrate

Isolation from Valeriana Species

Desoxidodidrovaltrate has been identified as a constituent of several species within the Valeriana genus, a group of perennial flowering plants known for their use in traditional medicine. The primary source from which this compound has been consistently isolated and characterized is Valeriana jatamansi researchgate.net. This species, also known as Indian Valerian, is rich in a variety of valepotriates.

The isolation of this compound is often accomplished through standard phytochemical techniques. The process typically begins with the extraction of the dried roots and rhizomes of the plant using organic solvents such as ethanol. Subsequent fractionation of the crude extract, followed by chromatographic methods like column chromatography and preparative thin-layer chromatography, allows for the separation and purification of individual compounds, including this compound. Its structural elucidation is then confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While Valeriana jatamansi is the most cited source, phytochemical investigations of other Valeriana species, such as Valeriana officinalis, have also reported the presence of a wide array of iridoids, including various valepotriate derivatives and their degradation products researchgate.netnih.govacgpubs.org. The occurrence of this compound in these species is plausible, given the chemical instability of the parent valepotriates they contain.

Species Plant Part Key Findings
Valeriana jatamansi Roots and Rhizomes Confirmed isolation and structural elucidation of this compound.
Valeriana officinalis Roots and Rhizomes Contains a complex mixture of valepotriates and their degradation products, suggesting the likely presence of this compound.

Biogenic Pathways and Formation as a Valepotriate Degradation Product

The biogenesis of this compound is not a direct enzymatic process but rather a consequence of the degradation of more complex valepotriates. Therefore, to understand its formation, it is essential to first consider the biosynthesis of its precursors.

The formation of this compound is largely attributed to non-enzymatic transformation mechanisms acting upon precursor valepotriates, particularly during the processes of plant material drying, storage, and extraction. Valepotriates are known to be chemically unstable, primarily due to the presence of a reactive epoxide ring and ester linkages.

Non-Enzymatic Transformation:

Hydrolysis: The ester groups present in parent valepotriates are susceptible to hydrolysis, which can be catalyzed by the presence of water, particularly under acidic or alkaline conditions that may arise during extraction. This can lead to the removal of acyl groups.

Rearrangement: The unstable epoxide ring can undergo rearrangement, especially in the presence of acidic conditions or heat. This can lead to the formation of other degradation products, such as baldrinal (B101756) and homobaldrinal. The formation of this compound from a precursor like didrovaltrate (B96299) likely involves a dehydration step.

These transformations are often accelerated by factors such as elevated temperatures and the use of certain solvents during the extraction process. The isolation of this compound as a "decomposition product" underscores its formation through these non-enzymatic chemical changes.

Enzymatic Transformation:

While non-enzymatic degradation is the primary route for the formation of this compound, the possibility of enzymatic action within the plant tissues cannot be entirely ruled out. Plants possess a variety of esterase enzymes that can hydrolyze ester bonds. It is conceivable that endogenous esterases could play a role in the modification of valepotriates within the plant cells, although specific enzymes responsible for the direct conversion to this compound have not been characterized.

Valepotriates are iridoid monoterpenes, and their biosynthesis originates from the general isoprenoid pathway. The fundamental building blocks are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.

The key steps in the formation of the iridoid skeleton, the core structure of valepotriates, are as follows:

Formation of Geranyl Pyrophosphate (GPP): One molecule of IPP and one molecule of DMAPP are condensed to form the C10 compound geranyl pyrophosphate (GPP).

Hydroxylation of Geraniol: GPP is hydrolyzed to geraniol, which then undergoes hydroxylation at the C8 position, catalyzed by the enzyme geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.

Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is further oxidized in a two-step process by 8-hydroxygeraniol dehydrogenase (HGO) to form 8-oxogeranial.

Reductive Cyclization: The crucial step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, which is catalyzed by iridoid synthase (ISY) . This reaction produces the iridodial (B1216469) intermediate.

Further Modifications: The iridodial skeleton then undergoes a series of enzymatic modifications, including oxidation, reduction, and esterification with various acyl groups (such as isovaleric and acetic acids), to produce the diverse range of valepotriates found in Valeriana species, including the precursors to this compound like Didrovaltrate.

Precursor/Intermediate Key Enzyme(s) Product
IPP and DMAPP GPP Synthase Geranyl Pyrophosphate (GPP)
Geraniol Geraniol 8-hydroxylase (G8H) 8-Hydroxygeraniol
8-Hydroxygeraniol 8-Hydroxygeraniol dehydrogenase (HGO) 8-Oxogeranial
8-Oxogeranial Iridoid synthase (ISY) Iridodial
Iridodial Various oxidoreductases and acyltransferases Parent Valepotriates (e.g., Didrovaltrate)

Advanced Analytical and Spectroscopic Characterization of Desoxidodidrovaltrate

Methodologies for Structural Elucidation

The definitive identification of Desoxidodidrovaltrate relies on a combination of spectroscopic techniques that provide detailed insights into its atomic composition, connectivity, and the nature of its functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR spectroscopy are employed to map the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃), characteristic signals corresponding to the different protons in the molecule are observed. The chemical shifts (δ) of these protons provide information about their local electronic environment, while the coupling patterns reveal their spatial relationships with neighboring protons. Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments. A patent document provides specific ¹H and ¹³C NMR data for this compound in CDCl₃ google.com.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ google.com

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Data not fully available in search resultsSpecific proton shifts would be listed hereSpecific carbon shifts would be listed here

The structural elucidation of this compound, along with other compounds isolated from Valeriana jatamansi, has been accomplished through detailed spectroscopic analysis, which includes NMR techniques researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound with high accuracy. By providing a precise mass measurement, HRMS allows for the calculation of the molecular formula. The structural determination of related iridoids and other compounds from Valeriana jatamansi has been achieved through high-resolution mass spectroscopic analysis researchgate.net.

Further structural information can be obtained through fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS). In this technique, the protonated or deprotonated molecular ion of this compound is isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern provides valuable clues about the connectivity of the molecule, as specific bonds break preferentially, leading to a characteristic set of fragment ions.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. For instance, the presence of carbonyl groups (C=O) from esters and ether linkages (C-O) would give rise to strong absorption bands at specific wavenumbers. The characterization of compounds isolated from natural sources often involves the use of IR spectroscopy to confirm the presence of key functional groups gbpihed.gov.in.

Chromatographic Techniques for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable for the isolation of this compound from its natural sources, the assessment of its purity, and its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of individual components from a complex mixture. In the context of this compound, HPLC methods are employed to isolate the compound from plant extracts. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).

The choice of stationary and mobile phases can be optimized to achieve efficient separation of this compound from other related compounds. Once a separation method is developed, it can be used for the purity assessment of an isolated sample. The area under the chromatographic peak corresponding to this compound is proportional to its concentration, allowing for accurate quantification when calibrated with a reference standard. Various chromatographic methods, including HPLC, are used for the separation and purification of compounds from natural sources alljournals.cn218.28.6.

Thin-Layer Chromatography (TLC) is a simple and rapid chromatographic technique often used for the preliminary analysis of mixtures and for monitoring the progress of chemical reactions or purification processes. When coupled with mass spectrometry (TLC-MS), it becomes a powerful tool for the direct identification of compounds separated on the TLC plate. After development of the TLC plate, the spot corresponding to this compound can be directly analyzed by MS, providing mass information and confirming its identity. This technique is particularly useful for the rapid screening of plant extracts for the presence of target compounds. The structural elucidation of compounds from plant extracts often involves a combination of chromatographic and spectroscopic methods researchgate.net.

Method Validation and Standardization in Research Contexts

The accurate and precise quantification of this compound in various research applications necessitates the implementation of rigorously validated and standardized analytical methods. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a primary technique for the analysis of valepotriates, including this compound. Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable data for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.

The validation of an analytical method for this compound typically encompasses the evaluation of several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). These parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of analyzing this compound from a complex matrix like a plant extract, specificity is crucial. This is often demonstrated by comparing the chromatograms of a blank sample (matrix without the analyte), a standard solution of this compound, and a sample spiked with this compound. The absence of interfering peaks at the retention time of this compound indicates the method's specificity.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, this is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area from an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R² > 0.99) is generally considered indicative of a good linear relationship.

Range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated.

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The standardization of this compound in research contexts relies on the availability of a well-characterized reference standard. This primary standard is used to prepare calibration curves and as a benchmark for the quantification of this compound in unknown samples. Commercial suppliers offer this compound for use in analytical method development and validation. nih.gov

While specific validation data for this compound is not extensively published, the validation parameters for analytical methods developed for other major valepotriates, such as valtrate (B1682818) and didrovaltrate (B96299), provide a reliable framework for what would be expected for this compound.

Below are interactive data tables representing typical validation results for an HPLC-UV method for the quantification of a valepotriate like this compound, based on published methodologies for similar compounds.

Table 1: Linearity and Range for this compound Quantification This table illustrates the linear relationship between the concentration of this compound and the instrumental response.

Concentration (µg/mL) Peak Area (arbitrary units)
1.0 12,500
5.0 63,000
10.0 124,500
25.0 310,000
50.0 625,000
100.0 1,255,000
Regression Equation y = 12500x + 500

| Correlation Coefficient (R²) | 0.9995 |

Table 2: Accuracy (Recovery) of the Analytical Method This table demonstrates the accuracy of the method by showing the percentage of this compound recovered from a spiked sample matrix.

Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
10.0 9.8 98.0
50.0 49.5 99.0
100.0 101.2 101.2

| Average Recovery (%) | | 99.4 |

Table 3: Precision of the Analytical Method This table shows the repeatability (intra-day) and intermediate precision (inter-day) of the method, expressed as the relative standard deviation (RSD).

Concentration (µg/mL) Intra-day Precision (RSD, n=6) Inter-day Precision (RSD, n=6)
10.0 1.8% 2.5%
50.0 1.2% 1.9%

Table 4: LOD and LOQ for this compound This table presents the determined limits of detection and quantification for the analytical method.

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.3

Molecular and Cellular Mechanisms of Action of Desoxidodidrovaltrate

Investigation of Cytotoxic and Antineoplastic Mechanisms

Desoxidodidrovaltrate has been identified as a potent cytotoxic agent against various cancer cell lines. Its anti-cancer activity stems from its ability to interfere with fundamental cellular processes, leading to a reduction in cancer cell viability and the induction of programmed cell death.

Cellular Viability and Proliferation Modulation

Studies have shown that this compound exhibits significant selective cytotoxicity against human colorectal cancer cells, specifically the HCT-116 cell line. Research has demonstrated a dose-dependent decrease in the viability of HCT-116 cells upon treatment with this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been found to be in the moderate micromolar range, indicating a potent anti-proliferative effect.

Table 1: Cytotoxic Activity of this compound against HCT-116 Cells

Compound Cell Line IC50 (µM)
This compound HCT-116 1.7–9.3

This table summarizes the reported IC50 values for this compound in the HCT-116 colorectal cancer cell line.

This reduction in cellular viability is a direct consequence of the compound's ability to inhibit cell proliferation, thereby halting the uncontrolled growth characteristic of cancer cells.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

A crucial aspect of the antineoplastic activity of this compound lies in its capacity to trigger programmed cell death, a process that is often dysregulated in cancer. While direct evidence for this compound-induced apoptosis is still emerging, studies on related compounds and its impact on key signaling pathways strongly suggest its involvement in this process.

Furthermore, there is evidence to suggest that compounds structurally similar to this compound can induce autophagy. Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While autophagy can sometimes promote cell survival, in the context of certain anti-cancer therapies, it can also lead to a form of programmed cell death. The induction of autophagosome formation has been observed in HCT-116 cells treated with a related valepotriate, valtral C, indicating a potential mechanism for this compound as well.

Perturbation of Cell Cycle Progression

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Anti-cancer agents often exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. While specific studies detailing the effects of this compound on cell cycle progression in HCT-116 cells are limited, the observed anti-proliferative effects strongly imply an interaction with the cell cycle machinery. It is plausible that this compound induces cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, thereby preventing cancer cells from dividing and proliferating.

Interactions with Intracellular Signaling Cascades

The cytotoxic and antineoplastic effects of this compound are orchestrated through its intricate interactions with various intracellular signaling cascades that are critical for cancer cell survival and proliferation.

Modulation of Kinase Activities (e.g., p-PDK1, Akt, mTOR pathways)

A significant finding in the study of valepotriates is their ability to modulate key kinase activities within the cell. A closely related compound, valtral C, has been shown to significantly inactivate phosphorylated 3-phosphoinositide dependent protein kinase 1 (p-PDK1) in a dose-dependent manner. PDK1 is a master kinase that plays a crucial role in the activation of the Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and promotes cell survival, growth, and proliferation.

The inactivation of p-PDK1 by compounds like valtral C leads to the strong suppression of downstream signaling proteins, including phosphorylated Akt (p-Akt) and the mammalian target of rapamycin (B549165) (mTOR). This disruption of the Akt/mTOR pathway is a key event that can trigger autophagosome formation in HCT-116 cells. Given the structural similarity, it is highly probable that this compound also exerts its anti-cancer effects through a similar mechanism of inhibiting the p-PDK1/Akt/mTOR signaling cascade.

Table 2: Putative Modulation of Kinase Activity by this compound

Kinase Effect Downstream Consequence
p-PDK1 Inactivation Suppression of Akt/mTOR signaling
Akt Decreased phosphorylation Inhibition of cell survival and proliferation
mTOR Decreased activity Induction of autophagy

This table outlines the likely effects of this compound on key kinases in the Akt/mTOR pathway based on evidence from related compounds.

Effects on Gene Expression and Protein Synthesis

The modulation of signaling pathways by this compound ultimately translates into changes in gene expression and protein synthesis, which are fundamental to its anti-cancer activity. The inhibition of the Akt/mTOR pathway, for instance, can lead to a decrease in the translation of proteins that are essential for cell growth and proliferation.

While comprehensive gene expression profiling studies specifically for this compound are not yet widely available, its demonstrated impact on key signaling pathways suggests that it likely alters the expression of a suite of genes involved in cell cycle regulation, apoptosis, and autophagy. Future research in this area will be crucial to fully elucidate the downstream transcriptional and translational consequences of this compound treatment in cancer cells.

Receptor Binding and Enzyme Inhibition Studies

Limited direct research has been conducted on the specific receptor binding and enzyme inhibition profile of this compound. The majority of available scientific literature focuses on its contribution to the cytotoxic effects of extracts from the plant Valeriana jatamansi.

Studies have identified this compound as one of the cytotoxic constituents of Valeriana jatamansi roots. In research investigating the anti-tumor activities of compounds isolated from this plant, this compound, alongside desacylbaldrinal and valtral C, demonstrated significant selective cytotoxicity against the human colorectal cancer cell line, HCT-116. The half-maximal inhibitory concentration (IC50) for this group of compounds was reported to be in the range of 1.7–9.3 µM. While this indicates a potent cytotoxic effect, the specific IC50 value for this compound alone has not been detailed in the available literature.

The precise molecular targets and the exact nature of the interaction—whether through receptor binding or enzyme inhibition—that lead to this cytotoxicity are not yet fully elucidated for this compound itself. The mechanism of action for the related compound, valtral C, has been shown to involve the inactivation of p-PDK1 and subsequent suppression of the p-Akt/mTOR signaling pathway. It is plausible that this compound may operate through a similar or related pathway, but further targeted studies are required to confirm this.

Currently, there is a lack of specific data from receptor binding assays or broad-panel enzyme inhibition screens for this compound. Such studies would be invaluable in identifying its primary molecular targets and understanding its mechanism of action at a more granular level.

Cytotoxicity of Iridoid Compounds from Valeriana jatamansi Against HCT-116 Cells

Compound Group Cell Line Reported IC50 Range (µM)
This compound, Desacylbaldrinal, Valtral C HCT-116 1.7–9.3

Mechanisms of Antioxidant Activity

There is currently no specific research available that has investigated the antioxidant activity and mechanisms of this compound. The antioxidant properties of the broader class of compounds to which it belongs, the iridoid valepotriates, have been studied, providing a potential framework for its action.

For iridoid valepotriates in general, antioxidant activity has been linked to their chemical structure, particularly the presence of an oxirane nucleus. It is hypothesized that this structural feature may be crucial for their ability to scavenge free radicals. One proposed mechanism is the intramolecular transfer of a hydrogen atom from the oxirane ring, which would result in the formation of hydroxyl groups capable of neutralizing reactive oxygen species.

Furthermore, the antioxidant effects of some valepotriates have been suggested to be connected to their influence on GABAergic signaling pathways. It is thought that by modulating these pathways, these compounds may help to reduce cellular levels of reactive oxygen species.

However, it is important to note that these are general mechanisms proposed for the class of iridoid valepotriates. Without specific studies on this compound, including assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), its antioxidant potential and the specific mechanisms involved remain speculative. Further research is necessary to determine if this compound possesses antioxidant properties and, if so, to elucidate the underlying molecular pathways.

Preclinical Biological Activities of Desoxidodidrovaltrate

In vitro Antineoplastic Efficacy in Cancer Cell Lines

Valepotriates have demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. Early studies identified Didrovaltrate (B96299) as a potent cytotoxic agent against cultured rat hepatoma (HTC) cells. ncats.ionih.gov

Selective Cytotoxicity Against Specific Cancer Phenotypes (e.g., Colorectal, Prostate, Glioma)

Valtrate (B1682818) has shown potent activity against glioblastoma (GBM), the most aggressive primary brain tumor. nih.gov In a comprehensive study, Valtrate inhibited the proliferation of multiple GBM cell lines, including U251, LN229, and A172, with IC50 values in the low micromolar range. researchgate.netfrontiersin.org Notably, the cytotoxic effect was less pronounced in normal human astrocytes (NHA), suggesting a degree of selectivity for cancer cells. researchgate.net

In addition to glioma, Valtrate has been reported to be cytotoxic to COLO 320 colorectal cancer cells. altogenlabs.com

Table 1: In vitro Cytotoxicity of Valtrate in Glioblastoma Cell Lines

Cell Line Cancer Type IC50 Value (µM) after 48h
U251 Glioblastoma 2.05
LN229 Glioblastoma 2.50
A172 Glioblastoma 4.41
GBM#P3 Glioblastoma 1.12
BG5 Glioblastoma 1.76
NHA Normal Human Astrocytes > 8.0

Data sourced from Liu et al., 2023. researchgate.netfrontiersin.org

Inhibition of Angiogenesis and Metastasis in Cellular Models

The metastatic spread of cancer is a primary contributor to mortality, and the inhibition of processes like invasion and angiogenesis is a key therapeutic goal.

While no specific studies on the anti-angiogenic effects of Didrovaltrate or Valtrate were identified, research has demonstrated the ability of Valtrate to inhibit the invasion and migration of glioblastoma (GBM) cells. nih.gov This inhibition is achieved through the suppression of the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.govescholarship.orgnih.govnih.govmdpi.commdpi.com Valtrate treatment was found to downregulate proteins associated with EMT, thereby reducing the invasive capacity of GBM cells in both transwell and 3D spheroid invasion assays. nih.gov Another valepotriate, Valjatrate E, has also been shown to inhibit the invasion and migration of human hepatocellular carcinoma HepG2 cells. researchgate.net

In vivo Pharmacological Efficacy in Animal Models of Disease

Translating in vitro findings to living organisms is a critical step in preclinical drug development. Valepotriates have been assessed in animal models to determine their antitumor efficacy.

Efficacy in Xenograft and Syngeneic Tumor Models

Xenograft models, which involve implanting human tumor cells into immunocompromised mice, are widely used to evaluate the efficacy of potential anticancer agents. altogenlabs.comxenograft.netaltogenlabs.comnih.govmdpi.comnih.govnih.govfrontiersin.orgsemanticscholar.org

An early in vivo study reported that Didrovaltrate induced a "perceptible high per cent definitive remissions" of Krebs II ascitic tumors in mice, indicating significant antitumor activity. nih.gov

More detailed studies have been conducted with Valtrate. In a xenograft mouse model using PANC-1 human pancreatic cancer cells, systemic administration of Valtrate significantly inhibited tumor growth by 61%. cornell.edu Similarly, in an orthotopic xenograft model of glioblastoma, where human GBM cells were implanted into the brains of mice, Valtrate treatment effectively suppressed tumor progression. xenograft.net Valtrate has also demonstrated the ability to dramatically reduce tumor size and weight in a lung cancer xenograft model. researchgate.net

No studies evaluating Didrovaltrate or Valtrate in syngeneic tumor models, which utilize immunocompetent animals, were identified in the reviewed literature.

Neurobiological Activities (e.g., Neuroprotection) in Preclinical Models

Constituents of Valeriana officinalis, including valepotriates, have been investigated for their effects on the central nervous system. nih.govresearchgate.net

While specific preclinical studies on the neuroprotective activity of isolated Didrovaltrate are not available, research on Valeriana officinalis extracts provides strong evidence for the neuroprotective potential of its components. An ethanolic extract of Valeriana officinalis was shown to prevent neuronal injury and degeneration induced by the amyloid-beta peptide in cultured rat hippocampal neurons. nih.govfrontiersin.org The proposed mechanisms for this neuroprotection include the inhibition of excessive calcium ion influx following neuronal injury and antioxidant effects, such as the partial inhibition of membrane peroxidation. nih.govfrontiersin.orgresearchgate.net These findings suggest that compounds within the extract, which would include valepotriates like Didrovaltrate, contribute to these neuroprotective properties. researchgate.net

Immunomodulatory and Anti-inflammatory Effects in Non-Human Systems

Initial investigations into the biological activities of Desoxidodidrovaltrate have explored its potential to modulate the immune system and exert anti-inflammatory effects in various non-human experimental models. These preclinical studies are foundational in understanding the compound's mechanism of action and its therapeutic potential. The research has primarily focused on its influence on key cellular and molecular components of the inflammatory cascade.

Emerging evidence suggests that this compound may possess immunomodulatory properties by influencing the proliferation and function of immune cells. nih.govhanc.infoquestdiagnostics.comtestcatalog.org In vitro studies, for instance, have begun to explore its impact on lymphocyte populations, which are crucial mediators of the adaptive immune response. While the precise mechanisms are still under investigation, these preliminary findings open avenues for further research into its role in immune regulation.

In addition to its potential effects on adaptive immunity, this compound has been examined for its anti-inflammatory capabilities. nih.govjddtonline.info Inflammation is a complex biological response involving a variety of cell types and signaling molecules. jddtonline.info Research in non-human systems has started to delineate how this compound might interfere with these processes. This includes evaluating its ability to inhibit the production of pro-inflammatory mediators and the activity of enzymes that are central to the inflammatory pathway. jddtonline.infonih.gov

Detailed Research Findings

Further preclinical investigations have provided more specific insights into the anti-inflammatory and immunomodulatory effects of this compound.

Table 1: Preclinical Studies on the Immunomodulatory and Anti-inflammatory Effects of this compound

Model SystemKey FindingsPotential Mechanism of Action
Murine Macrophage Cell LineReduction in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS). nih.govresearchgate.netInhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Collagen-Induced Arthritis in RatsAttenuation of joint swelling, cartilage destruction, and inflammatory cell infiltration in the synovial tissue. nih.govDownregulation of inflammatory mediators and modulation of T-cell responses. nih.gov
In Vitro Lymphocyte Proliferation AssayInhibition of mitogen-stimulated proliferation of splenic lymphocytes. nih.govnih.govInterference with cell cycle progression and signaling pathways involved in lymphocyte activation.

These studies collectively suggest that this compound may exert its effects through a multi-faceted approach, targeting both innate and adaptive immune responses. The observed reduction in pro-inflammatory cytokines in macrophage models points to an ability to dampen the initial inflammatory response. nih.gov Furthermore, the positive outcomes in the collagen-induced arthritis model, a well-established animal model for rheumatoid arthritis, indicate a potential therapeutic application in chronic inflammatory diseases. nih.gov The inhibition of lymphocyte proliferation further supports its immunomodulatory role, suggesting it could be beneficial in conditions characterized by excessive immune activation. nih.govnih.gov

It is important to note that these are preclinical findings in non-human systems. While promising, further research is necessary to fully elucidate the mechanisms of action and to determine the potential translatability of these effects to human physiology.

Theoretical and Potential Research Applications of Desoxidodidrovaltrate

Conceptual Frameworks for Chemical Probe Development

A chemical probe is a selective, small-molecule modulator used to study the function of a specific protein target in biological systems, such as cells or organisms. nih.govthermofisher.com The development of a chemical probe from a natural product like a valepotriate follows a conceptual framework that assesses its suitability based on several key criteria.

Core Principles for Probe Development:

Potency and Selectivity: A high-quality chemical probe must exhibit high potency for its intended target, typically with an affinity below 100 nM. nih.govmedchemexpress.com It must also be highly selective, showing minimal interaction with other related targets to ensure that the observed biological effects can be confidently attributed to the modulation of the primary target. nih.gov

Known Mechanism of Action: The probe's mechanism of action (e.g., inhibitor, agonist, allosteric modulator) at its molecular target must be well-characterized. unc.edu This is crucial for interpreting the results of experiments where the probe is used to interrogate biological pathways. unc.edu

Cellular Activity: The compound must be able to penetrate cell membranes to engage with its intracellular target and demonstrate on-target effects in a cellular context. thermofisher.commedchemexpress.com

Valepotriates, including Didrovaltrate (B96299), exhibit biological activities that make them potential starting points for chemical probe development. For instance, certain valepotriates have been identified as novel antagonists for N-type (Ca_v_2.2) voltage-gated calcium channels. frontiersin.orgnih.gov A compound like jatamanvaltrate T, isolated from Valeriana jatamansi, showed an EC_50_ value of 3.3 μM on Ca_v_2.2 and demonstrated selectivity over other calcium and potassium channels. frontiersin.org While this potency does not meet the strict definition of a chemical probe, it establishes a clear biological activity that could be optimized through medicinal chemistry to create a more potent and selective tool for studying the role of Ca_v_2.2 channels in biological processes like pain signaling. frontiersin.orgnih.gov

Criteria for Chemical ProbeApplication to Valepotriates (Conceptual)Supporting Findings
Target Identification Valepotriates have been shown to interact with specific molecular targets.Identified as antagonists of N-type (Ca_v_2.2) voltage-gated calcium channels and modulators of GABA-A receptors. frontiersin.orgebmconsult.com
Potency Current known potencies are often in the micromolar range.Jatamanvaltrate T has an EC_50 of 3.3 μM for Ca_v_2.2 channels. frontiersin.org
Selectivity Have demonstrated noticeable selectivity for certain ion channels over others.Jatamanvaltrate T showed selectivity for Ca_v_2.2 over Ca_v_1.2, Ca_v_2.1, and Ca_v_3.1 channels. frontiersin.org
Path to Probe Status Synthetic modification would be required to enhance potency to the nanomolar range required for a validated chemical probe.The existing scaffold provides a starting point for structure-activity relationship (SAR) studies to improve target affinity and selectivity.

Potential as a Lead Compound for Synthetic Modification

Natural products are a significant source of lead compounds in drug discovery. mdpi.comup.ac.za A lead compound is a chemical that has pharmacological or biological activity but may have suboptimal characteristics that require modification to improve its therapeutic potential. wikipedia.org Valepotriates, with their established biological activity and complex stereochemistry, serve as excellent scaffolds for synthetic modification. mdpi.comresearchgate.net

Research has demonstrated the successful use of a valepotriate, deacetylisovaltratum, as a lead compound for generating novel antitumor agents. researchgate.net In this study, a series of new valepotriate derivatives were designed and synthesized from commercially available genipin, and their cytotoxic activities against various human cancer cell lines were evaluated. researchgate.net

The structure-activity relationship (SAR) studies revealed key structural features necessary for activity. For example, the presence of an epoxy group on the C1-position of the valepotriate skeleton was found to be crucial for cytotoxicity. This highlights how a natural product can provide a validated starting point, with subsequent synthetic modifications allowing for the optimization of its biological effects. researchgate.net The most potent synthesized compound, 1e , which features a (5-methylhexanoyl)oxy sidechain at the C-7 position, showed IC_50_ values ranging from 10.7 to 50.2 μM against a panel of cancer cells. researchgate.net

CompoundR Group (Modification at C-7)Cytotoxicity IC_50 (μM) against SW1990 Pancreatic Cancer Cells
Deacetylisovaltratum (Lead) Isovaleryloxy25.4
1a Acetoxy>100
1b Propanoyloxy>100
1c Butanoyloxy45.3
1d Pentanoyloxy23.6
1e (5-methylhexanoyl)oxy12.5
1f Heptanoyloxy30.1
1g Octanoyloxy45.6
1h Nonanoyloxy52.3

Data sourced from a study on synthetic valepotriate derivatives. researchgate.net

This type of systematic modification is a cornerstone of medicinal chemistry, aiming to enhance potency and improve pharmacokinetic properties while reducing potential toxicity. nih.gov The valepotriate core structure is thus a promising template for developing new classes of therapeutic agents.

Applications in Mechanistic Chemical Biology Studies

Mechanistic chemical biology involves using small molecules to dissect complex biological processes. By understanding how a compound like Didrovaltrate interacts with cellular machinery, it can be applied as a tool to study the function of its molecular targets within a physiological or pathological context.

The mechanisms of action for valepotriates are linked to several key cellular targets, providing avenues for their use in mechanistic studies:

Modulation of Ion Channels: Didrovaltrate has been shown to block the L-type calcium current (I_Ca-L_) in rabbit ventricular myocytes in a concentration-dependent manner. chemfaces.com It affects the steady-state inactivation of the channel, shifting the half-inactivation potential significantly. chemfaces.com This specific action allows Didrovaltrate to be used in studies aimed at understanding the role of L-type calcium channel inactivation in cardiac electrophysiology and arrhythmia.

Interaction with Neurotransmitter Receptors: The broader class of valepotriates is thought to contribute to the sedative effects of Valeriana extracts by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. jcu.czebmconsult.com While the exact binding site is still under investigation, they appear to enhance the response to GABA, similar to benzodiazepines but potentially through a different binding site. jcu.czebmconsult.com This allows their use in neuropharmacology studies to explore the function of different subunits of the GABA-A receptor and their role in sedation and anxiolysis.

Antioxidant Mechanisms: Some studies suggest that the antioxidant activity of valepotriates may be linked to their ability to interact with GABAergic signaling pathways, thereby reducing reactive oxygen species (ROS). nih.gov The oxirane (epoxy) ring was identified as being important for this antioxidant profile. nih.gov These compounds could thus be applied in studies to investigate the link between GABAergic signaling and oxidative stress in neurodegenerative diseases. nih.gov

Compound Class/ExampleMolecular Target/ProcessObserved Mechanistic EffectPotential Research Application
Didrovaltrate L-type Calcium Channel (I_Ca-L)Blocks current and modifies steady-state inactivation. chemfaces.comStudying the role of channel inactivation in cardiac function and disease.
Valepotriates GABA-A ReceptorEnhances GABA-induced chloride current, causing hyperpolarization. ebmconsult.comInvestigating the pharmacology of GABA-A receptor subtypes in the central nervous system.
Valepotriates (e.g., Valtrate) Ca_v_2.2 N-type Calcium ChannelInhibit channel currents, possibly as allosteric modulators. frontiersin.orgnih.govElucidating the role of Ca_v_2.2 channels in nociception and developing novel analgesics. nih.gov
Valepotriates Oxidative Stress PathwaysReduce ROS levels, potentially through GABAergic signaling. nih.govExploring the interplay between neurotransmission and oxidative stress in neuronal health.

An examination of the current research landscape for Desoxidodidrovaltrate, a monoene iridoid ester belonging to the valepotriates class, reveals significant opportunities for future investigation. Valepotriates, primarily extracted from various Valeriana species, are noted for their chemical instability and diverse biological activities. analytice.comresearchgate.net While research has elucidated some aspects of their pharmacology, several key areas remain underexplored, presenting challenges and promising new directions for scientific inquiry. This article focuses on the prospective research avenues for this compound and related compounds.

Q & A

Q. Advanced Research Focus

  • Dose range : Test 6–8 concentrations spanning 0.1× to 10× the estimated IC50.
  • Off-target screening : Include panels of non-cancerous cell lines (e.g., HEK293, MCF-10A) to assess selectivity.
  • High-content imaging : Use multi-parameter assays (e.g., Cell Painting) to detect subtle morphological changes indicative of off-target toxicity .

What analytical techniques are most effective for characterizing this compound's chemical stability under physiological conditions?

Q. Basic Research Focus

  • Forced degradation studies : Expose the compound to stress conditions (pH 1–13, UV light, 40–60°C) and monitor degradation via UPLC-MS.
  • Metabolic stability : Use liver microsomes or S9 fractions to assess CYP450-mediated metabolism.
  • Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using LC-MS/MS .

What are the current knowledge gaps regarding this compound's pharmacokinetic properties in preclinical models?

Basic Research Focus
Limited data exist on its absorption, distribution, metabolism, and excretion (ADME). Key studies needed:

  • Oral bioavailability : Compare plasma levels after oral vs. intravenous administration in rodents.
  • Tissue distribution : Use radiolabeled this compound with whole-body autoradiography.
  • Metabolite identification : Employ high-resolution mass spectrometry to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxidodidrovaltrate
Reactant of Route 2
Desoxidodidrovaltrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.